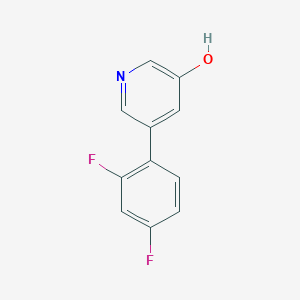

5-(2,4-Difluorophenyl)pyridin-3-ol

Description

5-(2,4-Difluorophenyl)pyridin-3-ol is an organic compound characterized by the presence of a pyridine ring substituted with a difluorophenyl group and a hydroxyl group

Properties

IUPAC Name |

5-(2,4-difluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-8-1-2-10(11(13)4-8)7-3-9(15)6-14-5-7/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPPJBONYYWHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682700 | |

| Record name | 5-(2,4-Difluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258616-04-4 | |

| Record name | 5-(2,4-Difluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a fluorinated precursor reacts with a pyridine derivative under specific conditions . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms into the aromatic ring .

Industrial Production Methods

Industrial production of 5-(2,4-Difluorophenyl)pyridin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often involve the use of catalysts like palladium or nickel to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(2,4-Difluorophenyl)pyridine-3-one, while reduction can produce 5-(2,4-Difluorophenyl)pyridin-3-amine .

Scientific Research Applications

5-(2,4-Difluorophenyl)pyridin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

5-(2,4-Difluorophenyl)pyridine-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

5-(2,4-Difluorophenyl)pyridine-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

5-(2,4-Difluorophenyl)pyridin-3-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the hydroxyl group allows for further functionalization and derivatization .

Biological Activity

5-(2,4-Difluorophenyl)pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, structural characteristics, and mechanisms of action.

Structural Overview

5-(2,4-Difluorophenyl)pyridin-3-ol features a pyridine ring substituted with a difluorophenyl group. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, which can influence its pharmacological properties.

Antimicrobial Properties

Research indicates that 5-(2,4-Difluorophenyl)pyridin-3-ol exhibits notable antimicrobial activity. In a study assessing various derivatives of pyridine compounds, it was found that certain fluorinated analogues demonstrated effective inhibition against a range of bacteria, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for these compounds were reported to be in the low micromolar range, indicating strong antimicrobial potential.

Anticancer Activity

The anticancer properties of 5-(2,4-Difluorophenyl)pyridin-3-ol have been explored in various cancer cell lines. For instance, studies have shown that this compound can induce cell cycle arrest and apoptosis in human cancer cells. The mechanism involves modulation of signaling pathways associated with cell proliferation and survival .

In particular, the compound has been evaluated for its effects on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), showing IC50 values in the nanomolar range. This suggests a potent antiproliferative effect comparable to established chemotherapeutics .

The mechanism by which 5-(2,4-Difluorophenyl)pyridin-3-ol exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival. For example, it has been shown to inhibit protein kinases that regulate cell cycle progression .

- Receptor Interaction : Its binding affinity to certain receptors can modulate downstream signaling pathways that lead to apoptosis or growth inhibition .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyridine derivatives against N. gonorrhoeae. Among these compounds, 5-(2,4-Difluorophenyl)pyridin-3-ol exhibited an MIC of 0.9 μg/mL, highlighting its potential as an effective treatment option for bacterial infections .

Study 2: Anticancer Mechanism

In another investigation focusing on its anticancer properties, researchers treated HeLa cells with varying concentrations of 5-(2,4-Difluorophenyl)pyridin-3-ol. Flow cytometry analysis revealed significant cell cycle arrest at the G2/M phase following treatment. This effect was accompanied by increased levels of pro-apoptotic markers .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 5-(2,4-Difluorophenyl)pyridin-3-ol | 0.9 μg/mL | Nanomolar range |

| 5-(2,3-Difluorophenyl)pyridin-3-ol | 1.5 μg/mL | Low micromolar |

| 5-(3,4-Difluorophenyl)pyridin-3-ol | 1.0 μg/mL | Moderate micromolar |

The table above compares the biological activities of various difluorophenyl-substituted pyridine derivatives. Notably, 5-(2,4-Difluorophenyl)pyridin-3-ol demonstrates superior antimicrobial and anticancer efficacy compared to its analogues.

Q & A

Q. What are the common synthetic routes for preparing 5-(2,4-Difluorophenyl)pyridin-3-ol, and what challenges arise due to its fluorinated aromatic system?

- Methodological Answer: A prevalent approach involves Pd-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using halogenated pyridine precursors and fluorinated boronic acids (e.g., 2,4-difluorophenylboronic acid). Challenges include managing the electron-withdrawing effects of fluorine substituents, which reduce reactivity in coupling steps. Catalyst systems like PdCl(C₃H₅)(dppb) with K₂CO₃ in toluene/MeOH/water mixtures have proven effective for similar fluorinated pyridines . Alternative routes may involve functional group interconversion, such as hydrolysis of methoxy or halogen substituents on the pyridine ring.

Q. How can researchers characterize the structure of 5-(2,4-Difluorophenyl)pyridin-3-ol using spectroscopic techniques?

- Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for identifying fluorine environments, while ¹H NMR reveals coupling patterns between aromatic protons. For example, the 2,4-difluorophenyl group shows distinct splitting in the aromatic region.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula (exact mass: 214.0464 g/mol for C₁₁H₇F₂NO).

- X-ray Crystallography: Resolves ambiguities in regiochemistry, as seen in structurally analogous compounds like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .

Q. What biological activities are reported for 5-(2,4-Difluorophenyl)pyridin-3-ol and its analogs in pharmacological research?

- Methodological Answer: Structural analogs, such as oteseconazole (a difluorophenyl-pyridine antifungal agent), demonstrate the therapeutic relevance of this scaffold. The pyridin-3-ol moiety may enhance hydrogen bonding with biological targets, while fluorine atoms improve metabolic stability. In vitro assays (e.g., enzyme inhibition, microbial growth assays) are recommended to explore antibacterial, antifungal, or anticancer properties .

Advanced Research Questions

Q. How do fluorine substituents on the phenyl ring influence the electronic properties and reactivity of 5-(2,4-Difluorophenyl)pyridin-3-ol in cross-coupling reactions?

- Methodological Answer: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, requiring optimized reaction conditions (e.g., higher temperatures or stronger bases). Computational studies (DFT) can map electron density distribution to predict reactive sites. Experimental validation via Hammett substituent constants (σ values for -F) correlates with reaction rates in Pd-catalyzed couplings .

Q. What strategies resolve contradictions in spectroscopic data for novel derivatives of 5-(2,4-Difluorophenyl)pyridin-3-ol?

- Methodological Answer:

- 2D NMR (COSY, NOESY): Resolves overlapping signals in crowded aromatic regions.

- Isotopic Labeling: Incorporation of ¹³C or ¹⁵N aids in tracing connectivity.

- Comparative Analysis: Cross-reference with structurally characterized analogs, such as 2',4'-difluoro-3-biphenylcarboxylic acid derivatives, to validate assignments .

Q. How does the pyridin-3-ol moiety contribute to the pharmacophore potential of 5-(2,4-Difluorophenyl)pyridin-3-ol in drug design?

- Methodological Answer: The hydroxyl group on pyridin-3-ol enables hydrogen bonding with target proteins (e.g., cyclooxygenase enzymes in anti-inflammatory agents). Structure-activity relationship (SAR) studies on analogs like diflunisal (a salicylic acid derivative) suggest that fluorine substitution enhances bioavailability and target affinity. Molecular docking simulations can model interactions with biological targets .

Q. What are optimal conditions for Pd-catalyzed cross-coupling reactions involving 5-(2,4-Difluorophenyl)pyridin-3-ol, and how do ligand choices affect efficiency?

- Methodological Answer:

- Catalyst System: PdCl(C₃H₅)(dppb) with K₂CO₃ in toluene/MeOH/water (110°C, 16 hours) achieves >80% yield for similar fluoropyridines.

- Ligand Effects: Bulky ligands (e.g., dppb) enhance steric protection of Pd centers, reducing side reactions. Screening ligands (e.g., XPhos, SPhos) optimizes electron-deficient substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.